4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide
Description
This compound belongs to the rhodanine-thiazolidinone hybrid family, characterized by a 1,3-thiazolidin-4-one core with a conjugated benzylidene moiety and a thioxo group at position 2. The Z-configuration of the exocyclic double bond at position 5 is critical for maintaining planar geometry, which influences π-π stacking interactions in biological targets . This structural combination suggests applications in targeting enzymes or receptors associated with inflammation, diabetes, or apoptosis .
Properties
IUPAC Name |
4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2S2/c1-2-18-10-12-20(13-11-18)17-21-23(28)26(24(29)30-21)16-6-9-22(27)25-15-14-19-7-4-3-5-8-19/h3-5,7-8,10-13,17H,2,6,9,14-16H2,1H3,(H,25,27)/b21-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHACMAKZXSDNZ-FXBPSFAMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide typically involves the condensation of 4-ethylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromo-γ-butyrolactone to form the thiazolidinone ring. The final step involves the amidation of the thiazolidinone with 2-phenylethylamine under appropriate conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The benzylidene group can undergo electrophilic substitution reactions, such as nitration or halogenation, under suitable conditions.
Scientific Research Applications
4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit certain enzymes and pathways involved in these diseases.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases or proteases by binding to their active sites, thereby blocking their function. The compound’s thiazolidinone ring and benzylidene group are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Thiazolidinone Core
Key structural analogs vary in substituents on the benzylidene ring, the N-alkyl/aryl group, and the side chain. These modifications impact physicochemical properties and bioactivity:
Key Observations :
- Phenethyl vs. Aryl N-Substituents : The N-(2-phenylethyl) group in the target compound and may improve binding to targets with aromatic residues compared to N-aryl groups (e.g., ).
- Acid vs. Amide Side Chains : Carboxylic acid derivatives (e.g., ) exhibit lower logP values compared to butanamide analogs, affecting solubility and bioavailability.
Spectroscopic and Analytical Comparisons
- IR Spectroscopy :
- UV-Vis Absorption: Conjugated benzylidene-thiazolidinone systems exhibit λmax near 388 nm (log ε ~3.16–3.29) due to π→π* transitions, as seen in . Substituents like bromine may cause red shifts.
Biological Activity
The compound 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 442.6 g/mol. The structure features a thiazolidinone core, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 442.6 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. The thiazolidinone ring is known to modulate the activity of specific enzymes, potentially influencing metabolic pathways and cellular signaling mechanisms.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to apoptosis.
- Cell Signaling Interference : The compound could disrupt signaling pathways that promote tumor growth.
Anticancer Activity
Research indicates that derivatives of thiazolidinones exhibit significant anticancer properties. For example, studies have shown that related compounds can inhibit cancer cell lines such as MOLT-4 (leukemia) and SF-295 (CNS cancer) with inhibition rates exceeding 84% in some cases .
| Compound | Cell Line | Inhibition (%) |
|---|---|---|
| 4g | MOLT-4 | 84.19 |
| 4p | SF-295 | 72.11 |
| 4n | HOP-92 (NSCL) | 67.51 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Thiazolidinone derivatives have shown efficacy against various bacterial strains and fungi, indicating potential applications in treating infections .
Case Studies and Research Findings
- Anticancer Studies : A study conducted by the National Cancer Institute demonstrated significant anticancer effects of thiazolidinone derivatives on multiple cancer cell lines. The results highlighted the potential of these compounds as lead candidates for drug development .
- Antimicrobial Evaluation : Research on thiazolidinones has revealed their ability to inhibit biofilm formation in bacteria such as Staphylococcus epidermidis. This suggests that these compounds could be valuable in addressing antibiotic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
